molecular formula C17H10Cl2O3 B3913687 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one CAS No. 6116-53-6

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3913687
CAS No.: 6116-53-6
M. Wt: 333.2 g/mol
InChI Key: BTOBZVXXHLUXFM-QPJJXVBHSA-N
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Description

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of two furan rings and a dichlorophenyl group

Preparation Methods

The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenylfuran and furan-2-carbaldehyde.

    Reaction Conditions: The key reaction involves a condensation reaction between 2,4-dichlorophenylfuran and furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one can be compared with similar compounds, such as:

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O3/c18-11-3-6-13(14(19)10-11)16-8-5-12(22-16)4-7-15(20)17-2-1-9-21-17/h1-10H/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOBZVXXHLUXFM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417491
Record name ZINC04955372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6116-53-6
Record name ZINC04955372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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